
Dimethylarsino
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylarsino is an organoarsenic compound with the formula C₂H₆As. It is a colorless liquid that is known for its toxicity and its use in various chemical applications. The compound consists of two methyl groups attached to an arsenic atom, making it a simple organoarsenic compound.
Preparation Methods
Dimethylarsino can be synthesized through several methods. One common synthetic route involves the reaction of sodium dimethylarsenide with an appropriate halide. For example, the reaction of ortho-dichlorobenzene with sodium dimethylarsenide produces 1,2-bis(this compound)benzene . Another method involves the reaction of dimethylarsine with various organic compounds to form the desired product .
Chemical Reactions Analysis
Dimethylarsino undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound can be converted to its oxide form, such as this compound dioxide . Reduction reactions can involve the conversion of this compound to other organoarsenic compounds. Substitution reactions often involve the replacement of one of the methyl groups with another functional group, leading to the formation of different organoarsenic compounds .
Scientific Research Applications
Dimethylarsino has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a ligand in coordination chemistry to stabilize metal complexes with unusual oxidation states and coordination numbers . In biology and medicine, this compound derivatives, such as S-dimethylarsino-glutathione (darinaparsin), have shown promise as anticancer agents. Darinaparsin has been studied for its ability to induce apoptosis in leukemia cells and its potential use in treating various cancers .
Mechanism of Action
The mechanism of action of dimethylarsino and its derivatives involves several molecular targets and pathways. For example, S-dimethylarsino-glutathione targets histone H3.3, leading to TRAIL-induced apoptosis in leukemia cells . Additionally, this compound compounds can induce ferroptosis, a type of programmed cell death characterized by intracellular iron accumulation and lipid peroxidation . These mechanisms highlight the compound’s potential as an anticancer agent.
Comparison with Similar Compounds
Dimethylarsino can be compared to other similar organoarsenic compounds, such as 1,2-bis(this compound)benzene and trimethylarsine. 1,2-bis(this compound)benzene is a chelating ligand used in coordination chemistry, while trimethylarsine is another simple organoarsenic compound with three methyl groups attached to an arsenic atom . This compound is unique in its simplicity and its specific applications in both chemical and biological research.
Conclusion
This compound is a versatile organoarsenic compound with significant applications in chemistry, biology, and medicine. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a valuable compound for scientific research. The compound’s unique properties and mechanisms of action continue to be explored, offering promising avenues for future studies.
Properties
CAS No. |
83636-34-4 |
|---|---|
Molecular Formula |
C2H6As |
Molecular Weight |
104.99 g/mol |
InChI |
InChI=1S/C2H6As/c1-3-2/h1-2H3 |
InChI Key |
ZYMCGHKVJXMQRR-UHFFFAOYSA-N |
Canonical SMILES |
C[As]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)](/img/structure/B13797218.png)
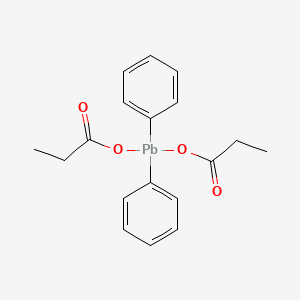
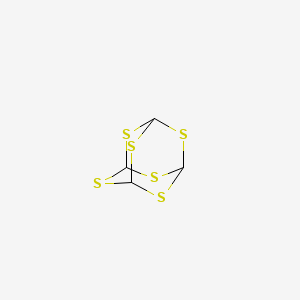
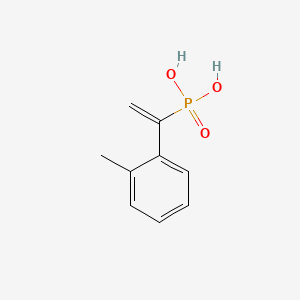
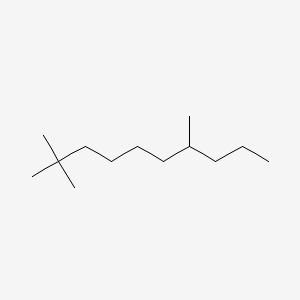


![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
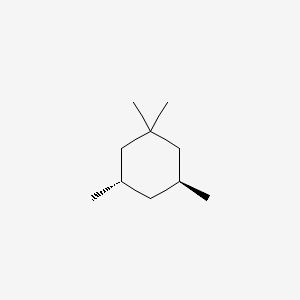
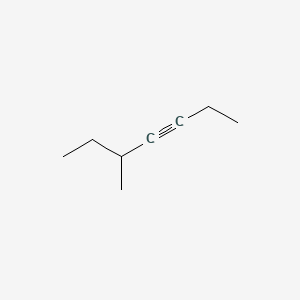
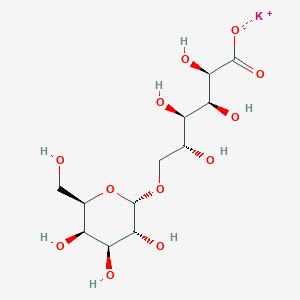

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)
